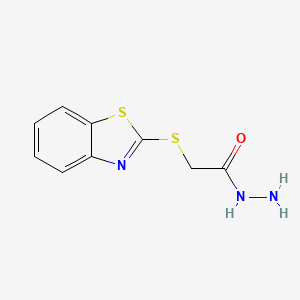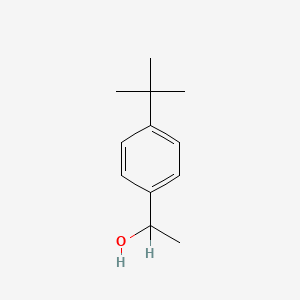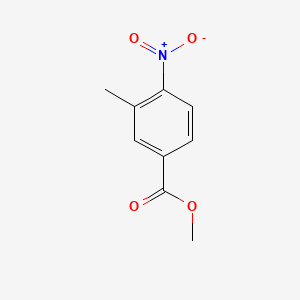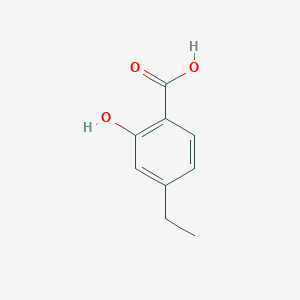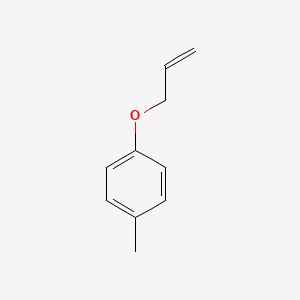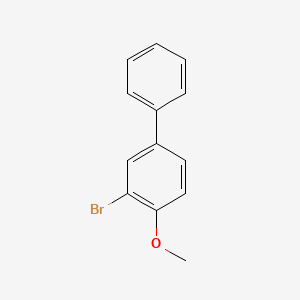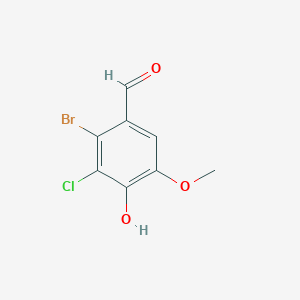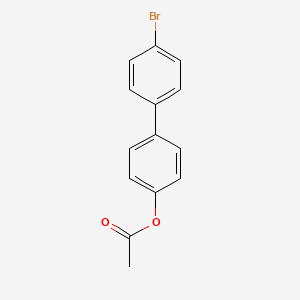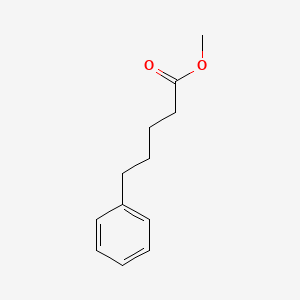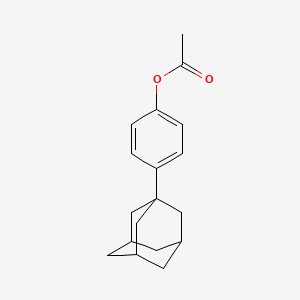
4-(1-Adamantyl)phenyl acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-(1-Adamantyl)phenyl acetate involves innovative approaches, such as the transition metal ion catalyzed oxidation of 4-(1-adamantyl)toluene, leading to the efficient production of 4-(1-adamantyl)benzoic acid and its amino acid derivatives. These processes highlight the versatility and potential utility of adamantyl derivatives in creating novel compounds with enhanced pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).
Molecular Structure Analysis
Adamantane derivatives exhibit fascinating molecular structures, with modifications such as fluorine substitution altering crystal packing and intermolecular interactions. A detailed structural analysis, including DFT, QTAIM, and X-ray diffraction studies, sheds light on the intricate molecular geometries and stability of these compounds. The introduction of fluorine, for instance, significantly reduces intermolecular H⋯H contacts, emphasizing the influence of substituents on the molecular architecture of adamantane derivatives (Al-Wahaibi et al., 2018).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium offers a route to novel acetoacetic acid derivatives, showcasing the reactivity and potential for diverse chemical transformations of adamantane-based compounds (Kovalev et al., 2010).
Physical Properties Analysis
The adamantane core imparts unique physical properties to its derivatives, such as high thermal stability and distinctive crystalline structures. The study of these materials, especially those designed for advanced applications like AFM, reveals how the adamantane structure contributes to the robustness and utility of these compounds in various technological and scientific domains (Li et al., 2003).
Chemical Properties Analysis
The chemical properties of 4-(1-Adamantyl)phenyl acetate derivatives, such as reactivity towards different chemical agents and stability under various conditions, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide insights into their potential applications, driven by their unique chemical behaviors and interactions (Prachayasittikul et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Adamantane Derivatives
Application : Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
Results : The high reactivity of these compounds offers extensive opportunities for their utilization .
Catalyst Development
Field : Medicinal Chemistry, Nanomaterials
Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Results : This method provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Nanowires
Application : Vinyl-disubstituted adamantanes, which can be synthesized from adamantane derivatives, are used as nanowires to link semiconductor contact surfaces .
Methods : A similar technique to the synthesis of unsaturated adamantane derivatives can be employed to synthesize vinyl-disubstituted adamantanes .
Results : This method provides a way to create nanowires that can be used in various applications in nanotechnology .
Synthesis of Naphthalene Derivatives
Application : Adamantane derivatives can be used in the synthesis of naphthalene derivatives .
Methods : There are two methods mentioned in the source. The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one. The second method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Results : These methods provide a way to synthesize naphthalene derivatives in good yields .
Treatment of Trypanosoma Brucei Infections
Application : Adamantane derivatives, specifically those with a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, are considered promising candidates for the treatment of Trypanosoma brucei infections .
Methods : The specific methods of application or experimental procedures are not detailed in the source .
Results : The outcomes of this application are not specified in the source .
Synthesis of Pyrazole-Based Adamantyl Heterocyclic Compounds
Application : Adamantane derivatives are used in the synthesis of pyrazole-based adamantyl heterocyclic compounds .
Methods : The synthesis involves the condensation of 1-adamantyl chalcone with other compounds .
Results : This method provides a way to synthesize pyrazole-based adamantyl heterocyclic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCROJYJJMBGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296810 | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)phenyl acetate | |
CAS RN |
63013-56-9 | |
| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
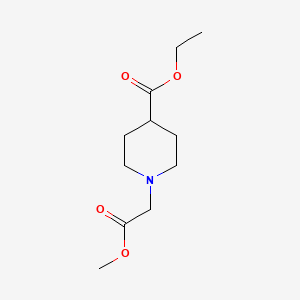
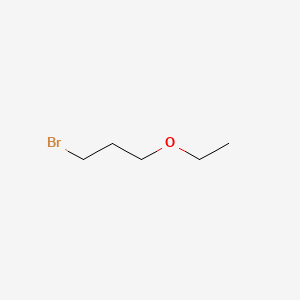
![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
